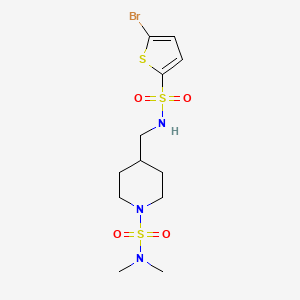

4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

4-((5-Bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a brominated thiophene ring and a dimethylpiperidine moiety. Its structure comprises a 5-bromothiophene-2-sulfonamide group linked via a methylene bridge to a piperidine ring, which is further substituted with a dimethylamine and a sulfonamide group.

Properties

IUPAC Name |

4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrN3O4S3/c1-15(2)23(19,20)16-7-5-10(6-8-16)9-14-22(17,18)12-4-3-11(13)21-12/h3-4,10,14H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDNMCZBBGIIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrN3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps:

-

Formation of the Bromothiophene Intermediate: : The initial step involves the bromination of thiophene to produce 5-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

-

Sulfonation: : The bromothiophene is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

-

Piperidine Derivative Formation: : Separately, N,N-dimethylpiperidine is prepared through the methylation of piperidine using methyl iodide.

-

Coupling Reaction: : The final step involves coupling the sulfonated bromothiophene with the N,N-dimethylpiperidine derivative under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions:

-

Oxidation and Reduction: : The sulfonamide group can participate in redox reactions, although these are less common.

-

Coupling Reactions: : The compound can engage in coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling techniques.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.

Oxidation Products: Sulfonic acids or sulfoxides.

Coupling Products: Biaryl compounds or other complex aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its bioactivity, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties, due to the presence of the bromothiophene moiety.

Mechanism of Action

The mechanism of action for this compound in biological systems typically involves the interaction of the sulfonamide group with specific enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The bromothiophene group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include sulfonamide derivatives with brominated heterocycles, piperidine substituents, or related pharmacophores. Key comparisons are outlined below:

Key Comparative Insights

Heterocyclic Core Influence :

- The thiophene ring in the target compound offers distinct electronic properties compared to pyridine () or pyrimidine (). Thiophene’s sulfur atom may enhance lipophilicity and π-stacking interactions, whereas pyrimidines are more polar and often involved in hydrogen bonding .

- Bromine substitution on heterocycles (thiophene, furan, pyridine) is a common strategy to modulate bioactivity and binding affinity through halogen bonding .

Thiourea linkers () introduce flexibility and hydrogen-bonding diversity, whereas sulfonamido methyl bridges provide rigidity .

Synthetic Routes :

- Sulfonylation of amines with sulfonyl chlorides (e.g., ) is a shared strategy. The target compound likely follows similar steps, involving bromothiophene-2-sulfonyl chloride and a dimethylpiperidine precursor .

- highlights the use of chlorosulfonic acid for sulfonyl chloride synthesis, a method applicable to the target compound’s thiophene intermediate .

Biological and Physical Properties :

- Antimicrobial sulfonamides () suggest the target compound may share similar applications, though activity depends on substituent effects.

- Crystallographic data from analogues () reveal planar heterocyclic rings and weak intermolecular interactions (C–H···O/Br), which may influence solubility and crystal packing .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The dimethylpiperidine group likely enhances bioavailability compared to smaller substituents (e.g., methylpiperidine in ), while the bromothiophene core may improve target binding via halogen interactions .

- Therapeutic Potential: Analogues with brominated heterocycles () are often explored as enzyme inhibitors or antimicrobials, suggesting the target compound could be optimized for similar roles .

Biological Activity

The compound 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure

The compound features a piperidine ring, a sulfonamide group, and a bromothiophene moiety. The presence of these functional groups contributes to its biological properties, particularly in enzyme inhibition and antibacterial activity.

Antibacterial Properties

Research indicates that compounds with similar structural features exhibit antibacterial activity against various strains. For instance, studies have shown that piperidine derivatives can inhibit the growth of bacteria such as Salmonella typhi and Staphylococcus aureus . The antibacterial mechanism is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The sulfonamide moiety is known for its role in enzyme inhibition , particularly as an inhibitor of carbonic anhydrase and urease. Compounds with this structure have demonstrated significant inhibitory effects, with IC50 values indicating their potency. For example, related compounds showed strong inhibitory activity against urease with IC50 values ranging from 0.63 to 2.14 µM .

Anticancer Activity

Preliminary studies suggest potential anticancer properties due to the compound's ability to inhibit specific growth factor receptors involved in tumorigenesis. The targeting of fibroblast growth factor receptors (FGFRs) has been highlighted as a promising avenue for cancer treatment .

Study on Piperidine Derivatives

A comprehensive study synthesized various piperidine derivatives and evaluated their biological activities. Among these, compounds similar to the target compound exhibited moderate to strong antibacterial activity and significant enzyme inhibition . The binding interactions with bovine serum albumin (BSA) were also assessed to determine pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide derivatives indicates that modifications at the piperidine nitrogen or the bromothiophene ring can enhance biological activity. For instance, varying the substituents on the thiophene ring has been associated with improved enzyme inhibition and antibacterial efficacy .

Data Table: Biological Activity Summary

| Activity Type | Assessed Compounds | IC50 Values (µM) | Notable Effects |

|---|---|---|---|

| Antibacterial | Various derivatives | 0.63 - 2.14 | Strong activity against S. typhi |

| Enzyme Inhibition | Sulfonamide series | 0.63 - 2.14 | Inhibition of urease |

| Anticancer | Piperidine analogs | Not specified | Inhibition of FGFRs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.